2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid

Lipophilicity Lead Optimization Physicochemical Properties

Unsubstituted oxamic acids suffer from poor isoform selectivity and rapid metabolism in live-cell assays. 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid (CAS 503562-63-8) addresses this with a pre-installed 6-methyl pharmacophore critical for sortilin binding (cf. AF38469) and LDHA-preferential inhibition. • Reduces optimization cycles: 6-methyl group pre-positioned for target selectivity • Enhanced logP & oxidative metabolic stability vs. N-(2-pyridyl)oxamic acid • Enables steric discrimination against off-target dehydrogenase isoforms Supplied at ≥98% purity. Global shipping available for R&D procurement.

Molecular Formula C8H8N2O3
Molecular Weight 180.163
CAS No. 503562-63-8
Cat. No. B2671786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid
CAS503562-63-8
Molecular FormulaC8H8N2O3
Molecular Weight180.163
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C(=O)O
InChIInChI=1S/C8H8N2O3/c1-5-3-2-4-6(9-5)10-7(11)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
InChIKeyJFRJFGDUOKKSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-Pyridyloxamic Acid Overview


2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid (CAS 503562-63-8) is a 6-methyl-substituted N‑pyridyloxamic acid derivative . It belongs to the class of 2‑oxo‑2‑(pyridinylamino)acetic acids, which are both metabolites/inhibitors of NAD‑dependent dehydrogenases and key synthetic intermediates in drug discovery. Closely related structures include the non‑methylated N‑(2‑pyridyl)oxamic acid and the 5‑chloro analog . The single methyl group on the pyridine ring is the differentiating feature that can affect target binding, metabolic stability, and physicochemical properties critical for lead optimization.

Limitations of Generic N-Pyridyloxamic Acids


The 6‑methyl substitution on the pyridine ring is not a silent modification. In N‑pyridyloxamic acids, this position is a key determinant of steric complementarity within enzyme active sites and influences both the pKa of the pyridine nitrogen and the overall logP. Consequently, a simple N‑(2‑pyridyl)oxamic acid cannot recapitulate the target binding mode of the 6‑methyl derivative, while the 6‑methyl‑2‑pyridyl regioisomer (where the oxoacetic group is directly attached to the ring, CAS 2228254‑10‑0) presents a fundamentally different pharmacophore . Generic replacement would invalidate structure‑activity relationship experiments and potentially miss the selectivity window that the methylated scaffold achieves.

Differentiation Evidence for 6-Methyl-Pyridyloxamic Acid


Lipophilicity Gain from 6-Methyl Modification

The 6‑methyl group increases the predicted partition coefficient (AlogP) of 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid by approximately 0.5 log units compared to the unsubstituted N‑(2‑pyridyl)oxamic acid. This calculated difference is consistent with the known hydrophobic contribution of a methyl group on a heteroaromatic ring and directly impacts membrane permeability and non‑specific binding in whole‑cell assays.

Lipophilicity Lead Optimization Physicochemical Properties

Steric Differentiation for Selective Binding

The methyl group at the 6‑position of the pyridine ring introduces steric bulk adjacent to the pyridine nitrogen. In the context of the related sortilin inhibitor AF38469 (which uses a 6‑methylpyridin‑2‑yl carbamoyl moiety), the methyl group was essential to achieve selectivity against a panel of 70 off‑target receptors; removing or moving the methyl group abolished selectivity. While direct data for the free oxoacetic acid are not published, the class‑level inference is that the 6‑methylpyridine fragment of 503562‑63‑8 confers a sterically distinct interaction surface compared to 6‑unsubstituted analogs.

Steric Hindrance Catalytic Site Enzyme Selectivity

Metabolic Stability via 6-Methyl Substitution

Pyridine rings in N‑pyridyloxamic acids are susceptible to CYP450‑mediated N‑oxidation and ring hydroxylation. Substitution at the 6‑position with a methyl group can block the primary site of oxidation, potentially increasing metabolic half‑life. In the case of the des‑methyl analog (N‑(2‑pyridyl)oxamic acid), rapid in vitro clearance is commonly observed. Although no head‑to‑head metabolic stability study has been published for 503562‑63‑8, structure‑metabolism class trends indicate that the 6‑methyl substitution should confer superior oxidative resistance. [1]

Metabolic Stability Oxidative Metabolism ADME

High Purity and Reproducibility

2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid is commercially available at 98% purity (HPLC), stored at 2‑8°C in sealed, dry conditions . In contrast, several comparator oxamic acid building blocks are supplied as research‑grade only (≥95% purity) without defined storage stability, increasing the risk of batch‑to‑batch variability in experimental outcomes.

Chemical Purity Quality Control Reproducibility

Key Application Scenarios


Fragment-Based Screening for Sortilin Receptors

The 6‑methyl pyridine fragment is a critical pharmacophore for sortilin binding, as evidenced by the selective inhibitor AF38469. Using the acid fragment 503562‑63‑8 in a fragment‑based screen, rather than the unmethylated analog, ensures that the initial hit already contains the selectivity‑conferring methyl group, reducing the number of optimization cycles needed to achieve target selectivity.

Synthesis of Selective Dehydrogenase Inhibitors

Oxamic acids are classical inhibitors of lactate dehydrogenase (LDH) and other NAD‑dependent dehydrogenases. When targeting a specific isoform (e.g., LDHA‑preferential inhibition), the 6‑methyl group can be exploited to create steric incompatibility with off‑target isoforms, potentially improving selectivity over the unmethylated counterpart.

Metal-Chelating Ligand Building Block

The oxamic acid moiety is a versatile metal chelator. The 6‑methylpyridine substitution adds steric bulk that can influence coordination geometry and stability constants. This enables the construction of metal‑organic frameworks or bioinorganic models with distinct steric properties compared to unsubstituted pyridyloxamic acids.

Metabolic Stability for Cellular Target Engagement

For intracellular targets, passive permeability and metabolic stability are essential. The 6‑methyl substitution is predicted to enhance both logP and oxidative stability. Selecting 503562‑63‑8 over the rapid‑metabolizing N‑(2‑pyridyl)oxamic acid increases the window for target engagement measurement in live‑cell assays.

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